L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Brand Name: Vulcanchem
CAS No.: 1604040-21-2
VCID: VC2793974
InChI: InChI=1S/C14H22N2O5/c1-4-5-11(17)15-10(8-9(2)3)14(20)21-16-12(18)6-7-13(16)19/h9-10H,4-8H2,1-3H3,(H,15,17)/t10-/m0/s1
SMILES: CCCC(=O)NC(CC(C)C)C(=O)ON1C(=O)CCC1=O
Molecular Formula: C14H22N2O5
Molecular Weight: 298.33 g/mol

L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester

CAS No.: 1604040-21-2

Cat. No.: VC2793974

Molecular Formula: C14H22N2O5

Molecular Weight: 298.33 g/mol

* For research use only. Not for human or veterinary use.

L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester - 1604040-21-2

Specification

CAS No. 1604040-21-2
Molecular Formula C14H22N2O5
Molecular Weight 298.33 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2-(butanoylamino)-4-methylpentanoate
Standard InChI InChI=1S/C14H22N2O5/c1-4-5-11(17)15-10(8-9(2)3)14(20)21-16-12(18)6-7-13(16)19/h9-10H,4-8H2,1-3H3,(H,15,17)/t10-/m0/s1
Standard InChI Key SLQZIXQGZUTAFY-JTQLQIEISA-N
Isomeric SMILES CCCC(=O)N[C@@H](CC(C)C)C(=O)ON1C(=O)CCC1=O
SMILES CCCC(=O)NC(CC(C)C)C(=O)ON1C(=O)CCC1=O
Canonical SMILES CCCC(=O)NC(CC(C)C)C(=O)ON1C(=O)CCC1=O

Introduction

Physical and Chemical Properties

Fundamental Chemical Properties

L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester possesses distinct physical and chemical properties that define its behavior in various chemical environments. The compound has a molecular formula of C₁₄H₂₂N₂O₅ and a molecular weight of 298.33 g/mol . These properties are summarized in Table 1.

Table 1: Basic Physical and Chemical Properties of L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester

PropertyValue
CAS Number1604040-21-2
Molecular FormulaC₁₄H₂₂N₂O₅
Molecular Weight298.33 g/mol
Standard PurityNLT 98%
Physical StateNot specified in available data
SolubilityLikely soluble in organic solvents due to structural features

Structural Features and Functional Groups

The structural features of L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester contribute significantly to its chemical reactivity and potential applications:

  • L-Leucine backbone: Provides the basic amino acid structure with its characteristic isobutyl side chain and contributes to the compound's chirality.

  • N-(1-oxobutyl) group: A butyryl group attached to the amino group of leucine, forming an amide bond. This modification potentially alters the hydrophobicity and membrane permeability compared to unmodified leucine.

  • 2,5-dioxo-1-pyrrolidinyl ester (NHS ester): This activated ester group is highly reactive toward nucleophiles, particularly primary amines. In biochemical applications, NHS esters are commonly used as coupling agents for forming amide bonds.

The presence of the NHS ester group is particularly significant as it suggests this compound may function as an activated form of N-butyryl-L-leucine, potentially useful for coupling reactions in peptide synthesis or protein modification.

Synthesis and Production Methods

Advanced Synthesis Methods: Microwave-Assisted Techniques

More recent approaches to amino acid esterification have utilized microwave irradiation to enhance reaction efficiency and yields. The application of microwave heating to the esterification of L-leucine has demonstrated significant advantages over conventional methods. For instance, L-leucine butyl ester can be obtained in 100% yield after just 10 minutes under microwave irradiation, compared to the 63.7% yield achieved with conventional heating methods .

The enhanced efficiency of microwave-assisted esterification can be attributed to several factors:

The dielectric properties of the reaction components play a crucial role in microwave-assisted synthesis. Studies have shown that the dielectric constant of a typical leucine esterification mixture increases with temperature, from approximately 4.7 at 25°C to 9.3 at 100°C .

Table 2: Comparison of Synthesis Methods for Leucine Esters

Synthesis MethodReaction TimeTemperatureYield (L-leucine butyl ester)
Conventional (oil bath)30 minReflux63.7%
Microwave irradiation10 minReflux100%
Continuous flow microwave (140°C)30 min140°C72%
Continuous flow microwave (120°C)10 min120°C~40%

These data demonstrate the potential advantages of microwave-assisted synthesis for leucine derivatives, with significantly higher yields achievable in shorter reaction times compared to conventional methods .

Scale-up Considerations for Production

The transition from laboratory-scale synthesis to larger production volumes presents specific challenges and opportunities. For leucine ester derivatives, both batch and flow processes have been investigated. Continuous flow microwave reactors have shown promise for scaling up the production of amino acid esters, with studies demonstrating the feasibility of processing substantial quantities of reaction mixture (up to 1.2 kg per hour) .

The optimization of reaction parameters is critical for successful scale-up:

  • Temperature control: Higher temperatures (e.g., 140°C) have been shown to achieve higher ester yields (up to 72% after 30 minutes) compared to lower temperatures (40% yield at 120°C) .

  • Residence time: For continuous flow processes, the flow rate must be carefully balanced with the desired conversion rate.

  • Microwave power: Increasing the microwave power can enable higher reaction temperatures and potentially improve yields in large-scale production.

These considerations provide a framework for understanding how L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester might be synthesized at various scales, though specific optimized protocols would require further experimental validation.

Biological and Chemical Reactivity

Chemical Reactivity Profile

Based on its structural components, L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester is expected to exhibit specific reactivity patterns:

  • The NHS ester group is highly reactive toward nucleophiles, particularly primary amines, making this compound potentially useful for conjugation reactions.

  • The compound may be susceptible to hydrolysis in aqueous environments, particularly at basic pH, which would convert the NHS ester to a carboxylic acid.

  • The amide bond formed by the N-(1-oxobutyl) group is relatively stable under physiological conditions but can be cleaved by specific enzymes or under harsh chemical conditions.

This reactivity profile suggests potential applications in bioconjugation, peptide synthesis, and as a reagent for specific chemical modifications.

Transport Mechanisms and Cellular Interactions

While specific information about L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester's biological properties is limited in the available literature, insights can be gained from research on related leucine derivatives. Studies on dipeptide derivatives of leucine have identified specific transport mechanisms that may be relevant to understanding how similar compounds interact with biological systems.

Leucine-containing dipeptide derivatives have been observed to enter cells via facilitated transport mechanisms distinct from previously characterized mammalian dipeptide transport processes . This transport process appears to be specific for dipeptides composed of selective L-stereoisomer amino acids and is enhanced by hydrophobic ester or amide additions to the carboxyl terminus .

Research has shown that certain leucine dipeptide derivatives can be incorporated by lymphocytes and monocytes via a saturable facilitated transport mechanism with characteristics distinct from previously characterized mammalian dipeptide transport processes . The presence of specific functional groups, particularly hydrophobic ester or amide additions to the COOH terminus of dipeptides, enhances this transport process.

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